O-[(6-methylpyridin-2-yl)methyl]hydroxylamine
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Overview
Description
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C7H10N2O It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 6-methylpyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine typically involves the reaction of 6-methylpyridin-2-ylmethyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an aqueous or alcoholic solvent at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of enzyme activities and interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: The parent compound, which has a similar structure but lacks the 6-methylpyridin-2-ylmethyl group.
N-methylhydroxylamine: A derivative where the hydroxylamine group is substituted with a methyl group.
Pyridine derivatives: Compounds containing the pyridine ring, which share some chemical properties with O-[(6-methylpyridin-2-yl)methyl]hydroxylamine.
Uniqueness
This compound is unique due to the presence of both the hydroxylamine and 6-methylpyridin-2-ylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6-3-2-4-7(9-6)5-10-8/h2-4H,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADZIKQZFXTXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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